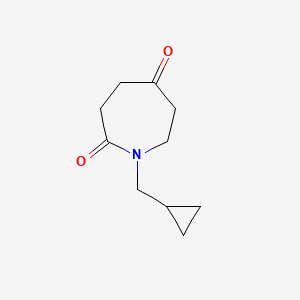![molecular formula C21H17Cl2N3O3 B2696311 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide CAS No. 478039-99-5](/img/structure/B2696311.png)
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its boiling point, melting point, density, and more. Unfortunately, the specific physical and chemical properties for “2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide” are not available in the current literature .科学的研究の応用
Synthesis and Structural Analysis
Compounds with structural elements similar to 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide have been synthesized and their structures analyzed to understand their potential interactions and properties. For instance, the synthesis of N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide showcases a method for creating compounds with complex structures, including hydrazinecarboxamide units, which are closely related to the query compound. These studies often involve crystallography to detail molecular geometries and hydrogen bonding patterns (Kant et al., 2012).
Antimicrobial and Antitumor Agents
Several compounds synthesized from structures incorporating elements like those in the query compound have been evaluated for their biological activities. For example, novel quinazolin derivatives were synthesized and assessed for their cytotoxic activity against human carcinoma cell lines, indicating the potential for developing new antitumor agents (Walaa S. El‐serwy et al., 2016). Similarly, the synthesis and biological evaluation of formazans from Mannich base derivatives demonstrate the antimicrobial potential of these compounds (P. Sah et al., 2014).
Antimicrobial Surface Agents
The creation of noncondensed and condensed heterocyclic compounds from reactions with nitrogen nucleophiles, followed by their application as antimicrobial and surface-active agents, highlights the versatility of these compounds in industrial applications. Such compounds can serve dual functions, offering antimicrobial properties while also acting as surface-active agents in the manufacturing of drugs, cosmetics, and pesticides (A. Eissa & R. El-Sayed, 2006).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as quinazolinones, through reactions with nitrogen nucleophiles like hydrazine, showcases the chemical versatility and potential pharmaceutical applications of these compounds. These synthesized compounds are often explored for anticipated biological activities, including antimicrobial effects (H.M.F.Madkour et al., 2008).
Safety And Hazards
将来の方向性
The future directions for research on “2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-chloro-4-phenylmethoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3/c22-15-7-4-8-16(11-15)24-21(28)26-25-20(27)18-10-9-17(12-19(18)23)29-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXFZLPAXKAAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NNC(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2696229.png)

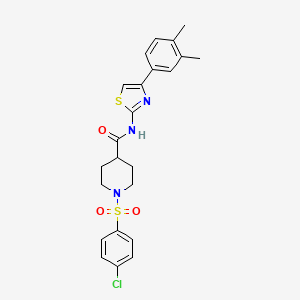

![N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2696235.png)
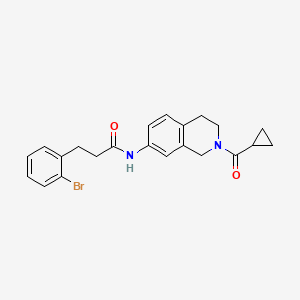
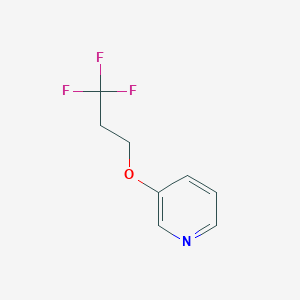

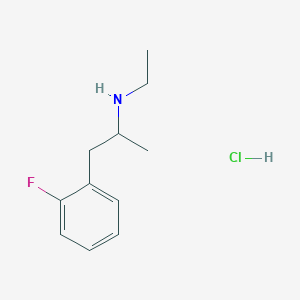
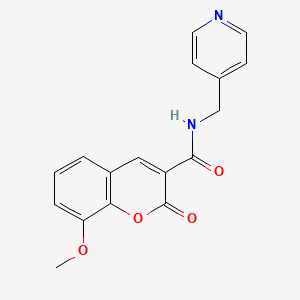
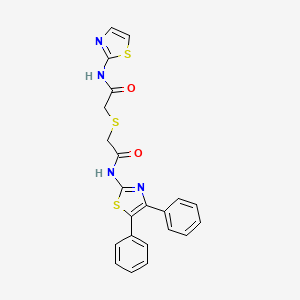
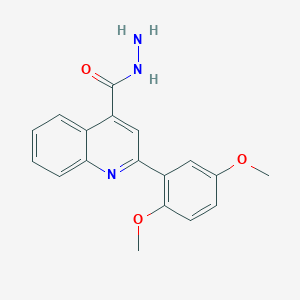
![2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696248.png)
